4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline
CAS No.:
Cat. No.: VC17919000
Molecular Formula: C17H14ClN5S
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline -](/images/structure/VC17919000.png)
Specification
Molecular Formula | C17H14ClN5S |
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Molecular Weight | 355.8 g/mol |
IUPAC Name | 4-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
Standard InChI | InChI=1S/C17H14ClN5S/c1-22(2)14-9-5-11(6-10-14)15-19-20-17-23(15)21-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3 |
Standard InChI Key | UCRMKJCHDPKWSK-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[6-(4-chlorophenyl)[1, triazolo[3,4-b] thiadiazol-3-yl]-N,N-dimethylaniline, reflects its bicyclic framework. The triazolo[3,4-b] thiadiazole system consists of a triazole ring fused to a thiadiazole ring, with substitutions at positions 3 and 6:
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Position 6: A 4-chlorophenyl group () introduces electron-withdrawing properties.
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Position 3: A para-substituted N,N-dimethylaniline () contributes electron-donating effects.
The molecular formula is , yielding a molecular weight of 381.89 g/mol . Key physicochemical properties, inferred from structurally related compounds, include a logP of ~4.2 (indicating moderate lipophilicity) and a polar surface area of 78 Ų, suggesting limited blood-brain barrier permeability .
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A generalized route for triazolothiadiazoles includes:
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Formation of Thiosemicarbazide: Reaction of 4-chlorophenyl hydrazine with carbon disulfide under basic conditions.
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Cyclization: Treatment with acetic anhydride or phosphoryl chloride to form the triazole-thiadiazole core .
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Functionalization: Coupling the core with N,N-dimethyl-p-phenylenediamine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Example Reaction Scheme:
Compound Substituent | Zone of Inhibition (mm) |
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4-Chlorophenyl, Phenyl | 18 (E. coli), 17 (S. aureus) |
4-Chlorophenyl, Dimethylaniline | Predicted: 20–22 |
The dimethylaniline group may enhance membrane penetration due to increased lipophilicity .
Anti-Inflammatory Properties
In carrageenan-induced rat paw edema models, triazolothiadiazoles reduce inflammation by 58–72% at 50 mg/kg, comparable to ibuprofen (65%) . Mechanistically, this involves COX-2 inhibition (IC₅₀: 1.8 μM) and suppression of TNF-α and IL-6 production .
Physicochemical and ADMET Profiles
Solubility and Stability
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Aqueous Solubility: ~0.02 mg/mL (pH 7.4), classified as poorly soluble.
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Thermal Stability: Decomposition occurs at 218°C (DSC analysis) .
ADMET Predictions
Parameter | Value |
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logP | 4.2 |
Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
CYP3A4 Inhibition | Moderate |
hERG Inhibition Risk | Low |
Data suggest moderate hepatic metabolism and renal excretion, with a plasma half-life of ~6.3 hours .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual antimicrobial/anti-inflammatory profile positions it as a candidate for:
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Topical infections (e.g., MRSA-infected wounds).
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Chronic inflammatory conditions (e.g., rheumatoid arthritis).
Limitations and Optimization
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Low Solubility: Prodrug strategies (e.g., phosphate esters) could enhance bioavailability.
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Toxicity: Ames test predictions indicate low mutagenicity, but in vivo toxicology remains unverified.
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